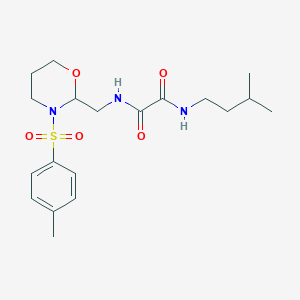![molecular formula C15H22N2O3S B2418698 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide CAS No. 2415629-37-5](/img/structure/B2418698.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can block the signaling pathways that promote the growth and survival of cancer cells and the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduction in the production of inflammatory cytokines, and induction of apoptosis (programmed cell death) in cancer cells. These effects are dose-dependent and have been observed in both in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient and effective treatment option for patients. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in clinical settings.
In conclusion, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and oral bioavailability make it a convenient and effective treatment option for patients. Future research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide will further enhance our understanding of its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide involves several steps. The first step is the reaction of 4-(bromomethyl)furan-3-carboxylic acid with thiomorpholine to form the intermediate compound, 4-((4-thiomorpholin-4-yl)oxan-4-yl)methyl)furan-3-carboxylic acid. This intermediate is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride, which is then reacted with 4-aminobenzonitrile to form N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in patients with lymphoma, leukemia, and autoimmune diseases such as lupus and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-14(13-1-6-20-11-13)16-12-15(2-7-19-8-3-15)17-4-9-21-10-5-17/h1,6,11H,2-5,7-10,12H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEZITATFBCUIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=COC=C2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B2418616.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)
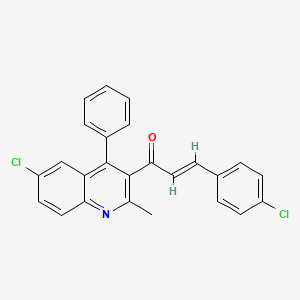
![3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2418620.png)
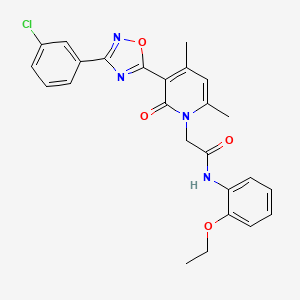
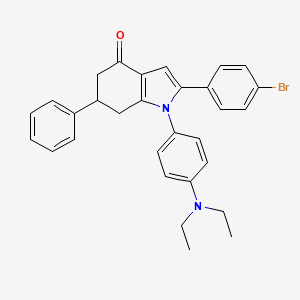
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)
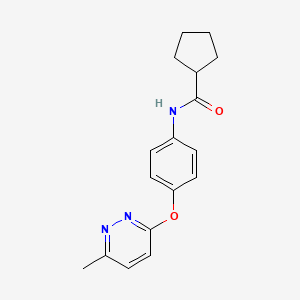
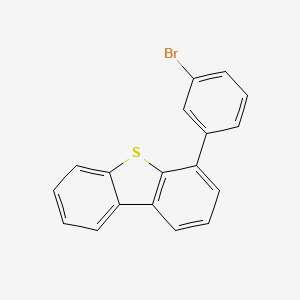
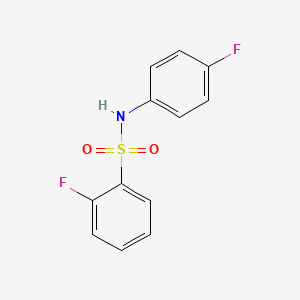
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2418635.png)
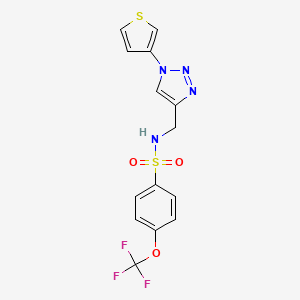
![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)
